3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester
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Overview
Description
3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with various substituents, including fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester typically involves multiple steps, including cyclization, substitution, and esterification reactions. The final step often involves esterification to introduce the (4-methylphenyl)methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its fluorine and trifluoromethyl groups, may exhibit enhanced biological activity due to the electron-withdrawing effects of these substituents .
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer .
Industry
Industrially, this compound may find applications in the development of new materials, such as liquid crystals and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester is likely related to its ability to interact with various biological targets. The quinoline core can intercalate with DNA, disrupting its function, while the fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors . This compound may inhibit key enzymes involved in cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics known for their broad-spectrum activity. They share the quinoline core but differ in their substituents.
Mefloquine: An antimalarial drug with a similar quinoline structure but different substituents.
Brequinar: An antineoplastic agent with a quinoline core, used in the treatment of cancer.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester apart is the combination of fluorine and trifluoromethyl groups, which can significantly enhance its biological activity and stability . These groups can also influence the compound’s pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C28H23F4NO5 |
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Molecular Weight |
529.5 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-6,7-dimethoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H23F4NO5/c1-16-4-6-17(7-5-16)15-38-27(35)21-14-33(13-18-8-9-19(10-22(18)29)28(30,31)32)23-12-25(37-3)24(36-2)11-20(23)26(21)34/h4-12,14H,13,15H2,1-3H3 |
InChI Key |
WAZQNXHYPCSXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=C(C=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
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